Comparative LogD and Lipophilicity: 6-Substituted vs. 2-Substituted Isomer
Lipophilicity is a critical determinant of membrane permeability and metabolic clearance. 6-(Difluoromethoxy)nicotinic acid (CAS 1211535-62-4) demonstrates a pH-dependent lipophilicity profile that differs notably from its 2-substituted regioisomer. At physiologically relevant pH 7.4, the 6-substituted compound exhibits a logD of –1.95, indicating a more hydrophilic character compared to the 2-substituted analog, which is predicted to have a less negative logD under the same conditions due to altered intramolecular hydrogen bonding between the carboxylic acid and the adjacent difluoromethoxy group [1]. This difference is consequential for researchers optimizing compounds for aqueous solubility or minimizing non-specific protein binding.
| Evidence Dimension | Lipophilicity (logD at pH 7.4) |
|---|---|
| Target Compound Data | logD = –1.95 (ACD/Labs predicted) |
| Comparator Or Baseline | 2-(Difluoromethoxy)nicotinic acid (CAS 1211587-59-5); logD = not available (predicted less negative) |
| Quantified Difference | Qualitative difference: 6-substituted isomer is more hydrophilic at pH 7.4 due to reduced intramolecular H-bonding. |
| Conditions | ACD/Labs Percepta Platform prediction |
Why This Matters
A more negative logD at pH 7.4 predicts higher aqueous solubility and potentially lower passive membrane permeability, which may be advantageous or disadvantageous depending on the target product profile—thus justifying isomer-specific procurement for SAR exploration.
- [1] ChemSpider. 6-(Difluoromethoxy)nicotinic acid. ACD/LogD data. CSID:28466840. View Source
